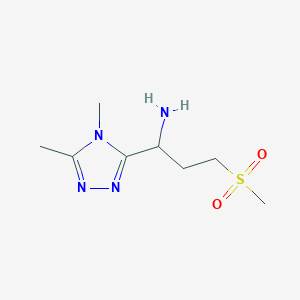

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine

Descripción

BenchChem offers high-quality 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H16N4O2S |

|---|---|

Peso molecular |

232.31 g/mol |

Nombre IUPAC |

1-(4,5-dimethyl-1,2,4-triazol-3-yl)-3-methylsulfonylpropan-1-amine |

InChI |

InChI=1S/C8H16N4O2S/c1-6-10-11-8(12(6)2)7(9)4-5-15(3,13)14/h7H,4-5,9H2,1-3H3 |

Clave InChI |

CUHMUWSJQVHDIU-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C(N1C)C(CCS(=O)(=O)C)N |

Origen del producto |

United States |

Actividad Biológica

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound's IUPAC name is 1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine. It has a molecular formula of C8H12N4OS and a molecular weight of 196.27 g/mol. The compound is typically presented as a white to off-white powder with a purity of at least 95% .

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit various biological activities, including antifungal and antibacterial effects. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cell membranes .

Key Mechanisms:

- Antifungal Activity: The compound may act by inhibiting the biosynthesis of ergosterol, essential for fungal cell membrane integrity.

- Antibacterial Activity: Similar mechanisms may apply to bacterial systems where triazole derivatives interfere with essential metabolic pathways.

Antifungal Properties

A study evaluating the antifungal efficacy of various triazole derivatives found that compounds similar to 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine showed significant activity against Candida species and other pathogenic fungi. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antifungal potency .

Antibacterial Properties

The compound has also been assessed for antibacterial activity against Gram-positive and Gram-negative bacteria. Preliminary results suggest moderate activity, with potential applications in treating bacterial infections .

Study 1: Antifungal Efficacy

In a pharmacological study, various derivatives of triazoles were tested against Candida albicans. The results indicated that certain substitutions on the triazole ring significantly increased antifungal activity, with IC50 values ranging from 0.5 to 5 μg/mL for the most effective compounds .

Study 2: Antibacterial Activity

Another research effort focused on the antibacterial properties of triazole derivatives. The study utilized disk diffusion methods and found that 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine exhibited an inhibition zone diameter of approximately 15 mm against Staphylococcus aureus .

Data Table: Biological Activity Overview

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.